molecular formula C32H24N4O6S B12707087 1,1'-(1,3-Butadiene-1,4-diylbis((5-methyl-2,6-benzoxazolediyl)methylene))dipyridinium sulphate CAS No. 93982-37-7

1,1'-(1,3-Butadiene-1,4-diylbis((5-methyl-2,6-benzoxazolediyl)methylene))dipyridinium sulphate

Cat. No.: B12707087
CAS No.: 93982-37-7
M. Wt: 592.6 g/mol
InChI Key: BXLDNNURRAMKDY-JPAPVDFESA-L
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Description

1,1’-(1,3-Butadiene-1,4-diylbis((5-methyl-2,6-benzoxazolediyl)methylene))dipyridinium sulphate is a complex organic compound with a unique structure that includes benzoxazole and pyridinium moieties linked by a butadiene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,3-Butadiene-1,4-diylbis((5-methyl-2,6-benzoxazolediyl)methylene))dipyridinium sulphate typically involves multi-step organic reactions. One common method includes the reaction of 1,3-butadiene with 5-methyl-2,6-benzoxazole derivatives under controlled conditions to form the intermediate compound. This intermediate is then reacted with pyridinium salts to yield the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the reactions and purifications.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,3-Butadiene-1,4-diylbis((5-methyl-2,6-benzoxazolediyl)methylene))dipyridinium sulphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

1,1’-(1,3-Butadiene-1,4-diylbis((5-methyl-2,6-benzoxazolediyl)methylene))dipyridinium sulphate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-(1,3-Butadiene-1,4-diylbis((5-methyl-2,6-benzoxazolediyl)methylene))dipyridinium sulphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(1,3-Butadiene-1,4-diylbis((5-methyl-2,6-benzoxazolediyl)methylene))dipyridinium sulphate is unique due to its specific combination of benzoxazole and pyridinium moieties linked by a butadiene bridge. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

93982-37-7

Molecular Formula

C32H24N4O6S

Molecular Weight

592.6 g/mol

IUPAC Name

5-methyl-10-[(1E,3E)-4-(5-methyl-10-pyridin-1-ium-1-yl-9-oxa-4-azatricyclo[6.1.1.02,7]deca-1,3,5,7-tetraen-10-yl)buta-1,3-dienyl]-10-pyridin-1-ium-1-yl-9-oxa-4-azatricyclo[6.1.1.02,7]deca-1,3,5,7-tetraene;sulfate

InChI

InChI=1S/C32H24N4O2.H2O4S/c1-21-17-23-25(19-33-21)29-31(27(23)37-29,35-13-7-3-8-14-35)11-5-6-12-32(36-15-9-4-10-16-36)28-24-18-22(2)34-20-26(24)30(32)38-28;1-5(2,3)4/h3-20H,1-2H3;(H2,1,2,3,4)/q+2;/p-2/b11-5+,12-6+;

InChI Key

BXLDNNURRAMKDY-JPAPVDFESA-L

Isomeric SMILES

CC1=CC2=C3OC(=C2C=N1)C3([N+]4=CC=CC=C4)/C=C/C=C/C5(C6=C7C(=C5O6)C=C(N=C7)C)[N+]8=CC=CC=C8.[O-]S(=O)(=O)[O-]

Canonical SMILES

CC1=CC2=C3C(C(=C2C=N1)O3)(C=CC=CC4(C5=C6C=C(N=CC6=C4O5)C)[N+]7=CC=CC=C7)[N+]8=CC=CC=C8.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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